N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide

Chemical procurement Identity verification Quality control

This exclusive tetrahydroindazole carboxamide (CAS 1448072-02-3) features a unique saturated cyclohexane ring and a 3-aminomethyl linker, distinguishing it from common indazole-3-carboxamide PI3K inhibitors. Its topology is ideal for scaffold-hopping SAR and focused library synthesis. It can serve as a matched negative control for kinase profiling or as a derivatizable intermediate. Analytical confirmation (HPLC ≥95%, HRMS, NMR) is required for hit validation. A2B Chem (Cat# BK75628) is a confirmed source; inquire now for current lot purity and stock.

Molecular Formula C16H25N3O
Molecular Weight 275.396
CAS No. 1448072-02-3
Cat. No. B2759213
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide
CAS1448072-02-3
Molecular FormulaC16H25N3O
Molecular Weight275.396
Structural Identifiers
SMILESCN1C2=C(CCCC2)C(=N1)CNC(=O)C3CCCCC3
InChIInChI=1S/C16H25N3O/c1-19-15-10-6-5-9-13(15)14(18-19)11-17-16(20)12-7-3-2-4-8-12/h12H,2-11H2,1H3,(H,17,20)
InChIKeyRITYNTMYPPAAGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide (CAS 1448072-02-3) Procurement-Relevant Compound Profile


N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide (CAS 1448072-02-3) is a synthetic small molecule belonging to the tetrahydroindazole carboxamide class. Its core structure features a partially saturated 4,5,6,7-tetrahydro-1H-indazole scaffold N1-methylated and linked at the 3-position via a methylene bridge to a cyclohexanecarboxamide moiety . Compounds within this structural family have been explored in patent literature as inhibitors of lipid and protein kinases, most notably the phosphoinositide 3-kinase (PI3K) family [1]. However, compound-specific pharmacological characterization data for this exact entity remain absent from the peer-reviewed primary literature and public authoritative databases as of the search date.

Why Generic Substitution of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide Is Not Supported by Current Evidence


The tetrahydroindazole carboxamide chemotype encompasses compounds with diverse and often non-overlapping target profiles—including PI3K isoforms (α, β, δ, γ), ITK, IKK2, HSP90, and DGAT2—depending on subtle variations in the indazole N-substitution pattern, the nature of the carboxamide R-group, and the saturation state of the fused cyclohexane ring [1]. Without target engagement data, selectivity panel results, or functional activity measurements for this specific compound, any assumption of pharmacological equivalence to a structurally related analog (e.g., an indazole-3-carboxamide versus a 3-aminomethyl-linked carboxamide) is scientifically unjustified. Procurement decisions that treat this compound as a drop-in replacement for a validated tool compound risk experimental irreproducibility and wasted resources [1]. The quantitative evidence required to support such a substitution is currently absent from the public domain.

Quantitative Evidence Inventory for N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide: Known Data Points and Critical Gaps


Molecular Identity Verification: CAS Registry and Structural Confirmation

The target compound is unambiguously identified by CAS Registry Number 1448072-02-3 and the IUPAC name N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]cyclohexanecarboxamide, as listed by the specialty chemical supplier A2B Chem under catalog number BK75628 . The molecular formula is reported as C₁₆H₂₅N₃O (molecular weight 275.396 g/mol) . This contrasts with the structurally distinct but similarly named compound N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohex-3-enecarboxamide (molecular formula C₁₆H₂₁N₃O, molecular weight 273.36 g/mol), which contains an unsaturated cyclohexene ring rather than the saturated cyclohexane ring . The absence of this compound from PubChem, ChEMBL, and ChemSpider indicates a gap in publicly curated chemical registration that must be closed by the supplier through provision of a Certificate of Analysis (CoA) with orthogonal identity confirmation (¹H/¹³C NMR, HRMS, HPLC purity) .

Chemical procurement Identity verification Quality control

Target Engagement Data: PI3K Enzyme Inhibition—Class-Level Inference Only

Patent family JP2013512878A, assigned to GlaxoSmithKline, claims novel compounds as inhibitors of PI3K family kinases (PI3Kα, β, δ, γ) and encompasses generic structural formulae that include tetrahydroindazole carboxamide substructures [1]. However, the specific compound N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide is not listed among the exemplified compounds, and no IC₅₀ value, isoform selectivity profile, or kinetic binding data is reported for it [1]. For reference, the pan-PI3K inhibitor LY294002 exhibits IC₅₀ values of approximately 15–20 μM across class I PI3K isoforms, while wortmannin achieves IC₅₀ values in the 1–10 nM range through irreversible covalent binding [1]. Without measured data, the PI3K inhibitory potency of the target compound relative to these benchmarks remains entirely unknown.

PI3K inhibition Kinase assay Class-level inference

Selectivity Profile: Absence of Kinase Panel or Off-Target Screening Data

No kinome-wide selectivity panel, CEREP/Panlabs off-target screen, or safety pharmacology dataset is publicly available for this compound. The tetrahydroindazole scaffold has been exploited to generate selective inhibitors of ITK (e.g., GNE-9822 series; Burch et al., 2014, J. Med. Chem.), HSP90 (e.g., SNX-2112/SNX-5422), and DGAT2, with selectivity achieved through specific substitution patterns that differ substantially from the target compound [1]. Critical selectivity-determining features—such as the N1 substituent identity, the nature of the C3 linker (amide vs. aminomethyl), and the presence or absence of a 6,6-dimethyl group on the tetrahydroindazole core—vary across analogs and preclude extrapolation of selectivity from one chemotype to another [1].

Kinase selectivity Off-target profiling Safety pharmacology

ADME and Physicochemical Properties: Data Gap Assessment

No experimentally measured aqueous solubility, log P/log D, plasma protein binding, metabolic stability (microsomal or hepatocyte), CYP inhibition, permeability (PAMPA or Caco-2), or in vivo pharmacokinetic parameters are reported for this compound. Computational predictions based on the molecular structure (C₁₆H₂₅N₃O, MW 275.396) suggest moderate lipophilicity (predicted log P ~2.5–3.5) and compliance with Lipinski's Rule of Five, but such in silico estimates are not substitutes for measured data [1]. The tetrahydroindazole scaffold can present solubility challenges due to the hydrophobic cyclohexane-fused ring system; the cyclohexanecarboxamide moiety may partially offset this through hydrogen-bonding capacity [1].

ADME Physicochemical properties Drug-likeness

Application Scenarios for N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide Based on Current Evidence


Chemical Library Enumeration and Scaffold-Hopping Campaign for PI3K Inhibitor Discovery

The compound may serve as a screening library member in a PI3K-focused chemical collection, provided the supplier furnishes analytical identity confirmation (HRMS, ¹H/¹³C NMR) and purity assessment (HPLC, ≥95%). Its tetrahydroindazole core with a 3-aminomethylcyclohexanecarboxamide substitution represents a topological variation on the more common indazole-3-carboxamide PI3K inhibitor motif, offering potential for scaffold-hopping SAR exploration [1]. However, the absence of any target engagement data means that hit-calling from a primary screen would require immediate orthogonal confirmation (e.g., SPR binding, thermal shift assay, or biochemical ADP-Glo kinase assay) before the compound could be prioritized for follow-up.

Negative Control or Inactive Analog for Tetrahydroindazole Tool Compound Studies

If subsequent experimental characterization reveals that this compound lacks activity against PI3K isoforms or other kinases targeted by structurally related tetrahydroindazoles (e.g., ITK inhibitors such as GNE-9822 [1]), it may find utility as a matched negative control in mechanistic studies. Such use would require rigorous documentation of the inactivity profile, including concentration–response data (up to the solubility limit) in the relevant biochemical and cellular assays, to establish the compound's suitability as a true negative control rather than an uncharacterized analog.

Synthetic Intermediate or Building Block for Derivatization Chemistry

The compound's 3-aminomethyl functionality offers a synthetic handle for further derivatization—such as acylation, reductive amination, or sulfonamide formation—to generate focused libraries. Its commercial availability through A2B Chem (Cat# BK75628) [1] makes it accessible as a starting material for medicinal chemistry optimization programs targeting the tetrahydroindazole chemical space. The saturated cyclohexane ring distinguishes it from analogs bearing aromatic or unsaturated cyclohexene rings, potentially altering conformational preferences and target-binding geometries in ways that could be exploited in structure-based design.

Analytical Reference Standard for Method Development (Post-Characterization)

Upon completion of full analytical characterization (including quantitative NMR, HPLC purity method, residual solvent analysis, and heavy metal testing) by the procuring laboratory or a qualified contract research organization, the compound could serve as an in-house reference standard for LC-MS method development targeting tetrahydroindazole-containing compounds. Given its absence from pharmacopoeial compendia and public metabolite databases, its use as a reference standard would be provisional and limited to the specific analytical context for which it has been qualified.

Quote Request

Request a Quote for N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)cyclohexanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.